

Application Notes and Protocols for GSK3.326.595 In Vitro Assays

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Compound of Interest

Compound Name: GSK3326595

Cat. No.: B607829

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Introduction

GSK3326595 is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).^{[1][2]} PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. Overexpression of PRMT5 has been observed in a variety of cancers, making it an attractive therapeutic target.^[3] **GSK3326595** exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5, which leads to the modulation of gene expression and the induction of alternative splicing of specific pre-mRNAs, such as MDM4, ultimately activating the p53 tumor suppressor pathway.^{[4][5]}

These application notes provide detailed protocols for in vitro assays to characterize the activity of **GSK3326595** in various cancer cell lines. The protocols include methods for assessing cell proliferation, target engagement (by measuring symmetric dimethylarginine levels), and the downstream effects on mRNA splicing.

Data Presentation

Table 1: In Vitro Activity of **GSK3326595** in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) | Reference |
|------------|----------------------------|-----------------------|----------|--------------------------------------|-----------|
| Z-138 | Mantle Cell Lymphoma | Proliferation | gIC50 | 1.6 | [4] |
| Granta-519 | Mantle Cell Lymphoma | Proliferation | gIC50 | 50 | [6] |
| Jeko-1 | Mantle Cell Lymphoma | Proliferation | IC50 | < 1000 | [6] |
| Maver-1 | Mantle Cell Lymphoma | Proliferation | gIC50 | 10.6 | [4] |
| Mino | Mantle Cell Lymphoma | Proliferation | gIC50 | 2.5 | [4] |
| JVM-2 | B-cell lymphoma | Proliferation | gIC50 | 7.6 | [4] |
| MCF-7 | Breast Cancer | Proliferation | gIC50 | 8.2 | [4] |
| MDA-MB-468 | Breast Cancer | Proliferation | gIC50 | 13.2 | [4] |
| HCT-116 | Colorectal Carcinoma | Proliferation | IC50 | 189 | [2] |
| MV-4-11 | Acute Myeloid Leukemia | Proliferation | IC50 | 9.2 (GSK-3326595), 4.2 (Compound 20) | [7] |
| A549 | Non-Small Cell Lung Cancer | Pseudovirus Infection | - | 10-100 (effective conc.) | [2] |
| HEK-293T | Human Embryonic Kidney | Pseudovirus Infection | - | 10-100 (effective conc.) | [2] |

Table 2: Enzymatic and Peptide Substrate Inhibition by **GSK3326595**

| Enzyme/Substrate | Assay Type | Endpoint | Value (nM) | Reference |
|---------------------|-----------------|----------|------------|-----------|
| PRMT5/MEP50 | Enzymatic Assay | IC50 | 6.2 | [1] |
| Histone H4 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| Histone H2A peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| SmD3 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| FUBP1 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |
| HNRNPH1 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |

Experimental Protocols

1. Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method to measure cell proliferation and viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

- Materials:

- Cancer cell lines (e.g., Z-138, MCF-7)
- Complete cell culture medium
- **GSK3326595** (dissolved in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

- Luminometer
- Procedure:
 - Cell Seeding:
 - For suspension cells like Z-138, seed at a density of 5,000 - 10,000 cells per well in 90 μ L of complete medium.
 - For adherent cells like MCF-7, seed at a density of 2,500 - 5,000 cells per well in 90 μ L of complete medium and allow to attach overnight. For a 6-day assay, a lower seeding density of approximately 1×10^4 cells/mL may be optimal.[8]
 - Compound Treatment:
 - Prepare serial dilutions of **GSK3326595** in complete medium.
 - Add 10 μ L of the diluted compound to the respective wells to achieve the final desired concentrations. Include DMSO-only wells as a vehicle control.
 - Incubation:
 - Incubate the plates for the desired duration (e.g., 3 to 6 days) at 37°C in a humidified incubator with 5% CO2.
 - Assay Measurement:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 μ L of the CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.

- Data Analysis:

- Normalize the luminescence readings to the vehicle control.
- Plot the normalized values against the log of the **GSK3326595** concentration and fit a dose-response curve to determine the gIC50 (concentration that inhibits cell growth by 50%).

2. Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol is for detecting the levels of symmetric dimethylarginine (SDMA) in cell lysates, a direct marker of PRMT5 activity.

- Materials:

- Cancer cell lines
- **GSK3326595**
- Ice-cold PBS
- RIPA Lysis Buffer (e.g., Thermo Fisher Scientific, #89900) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) antibody (e.g., Cell Signaling Technology, #13222)
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Cell Lysis:
 - Culture and treat cells with **GSK3326595** for the desired time.
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Boil samples for 5-10 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Protein Transfer:
 - Transfer the separated proteins to a PVDF membrane.
 - Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection:
 - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the SDMA signal indicates inhibition of PRMT5.

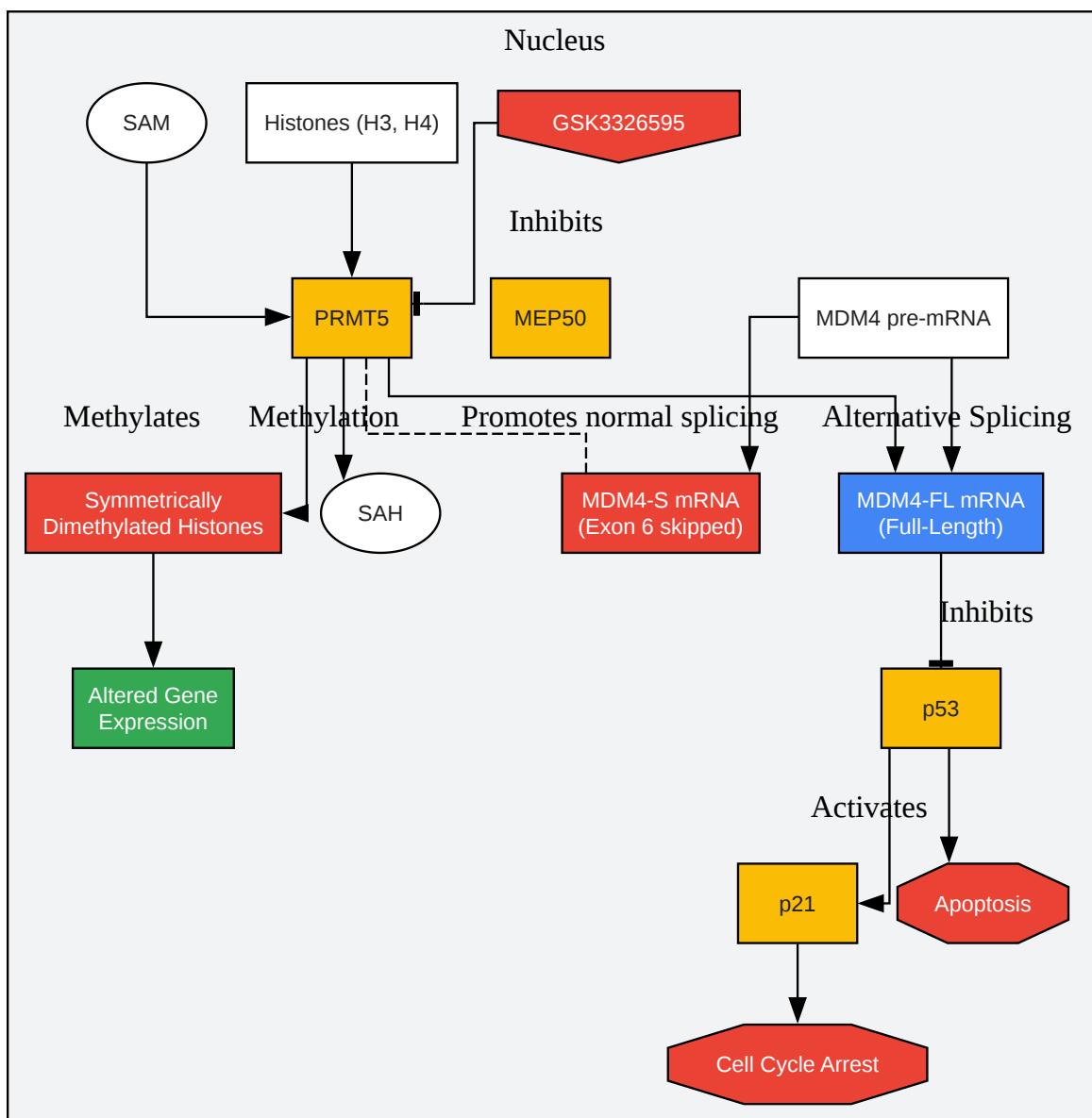
3. RT-PCR for MDM4 Alternative Splicing

This protocol is designed to analyze the alternative splicing of MDM4 pre-mRNA, a key downstream effect of PRMT5 inhibition by **GSK3326595**.

- Materials:
 - Cancer cell lines (p53 wild-type, e.g., Z-138, Granta-519, JVM-2)
 - **GSK3326595**
 - RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
 - cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
 - PCR primers flanking exon 6 of human MDM4 (to distinguish between the full-length and the exon 6-skipped splice variants).
 - Forward Primer Example: 5'-AGCAGGAATGGAGCAGCAA-3' (in exon 5)
 - Reverse Primer Example: 5'-TCCATTCTCTTCTCCATCTG-3' (in exon 7)
 - Taq DNA polymerase
 - Agarose gel and electrophoresis system
 - Gel imaging system
- Procedure:
 - RNA Extraction and cDNA Synthesis:

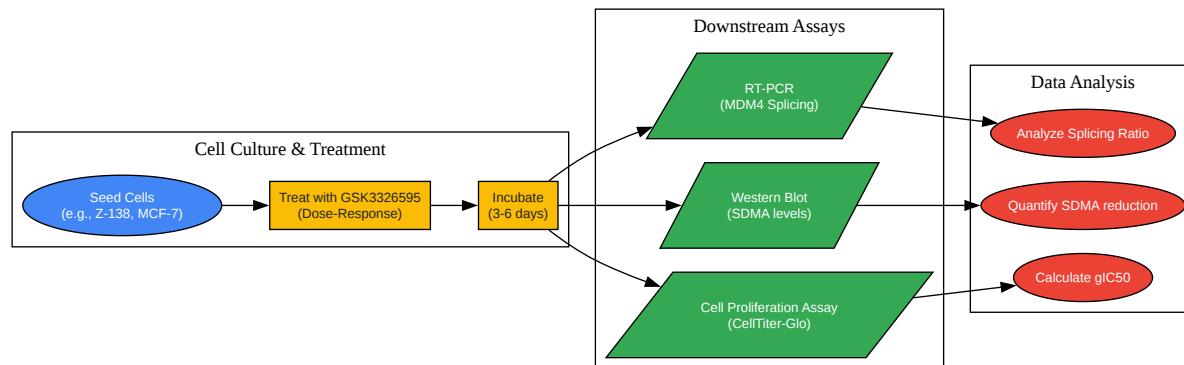
- Treat cells with **GSK3326595** for the desired duration (e.g., 3-5 days).
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- PCR Amplification:
 - Set up a PCR reaction with the cDNA template, forward and reverse primers for MDM4, and Taq polymerase.
 - Run the PCR with appropriate cycling conditions (annealing temperature may need optimization).
- Gel Electrophoresis and Visualization:
 - Run the PCR products on an agarose gel.
 - Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
 - Visualize the DNA bands under UV light. The presence of a shorter PCR product in **GSK3326595**-treated samples indicates the skipping of exon 6.

Mandatory Visualization



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Caption: **GSK3326595** inhibits PRMT5, leading to altered splicing of MDM4 and p53 activation.



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